molecular formula C10H8ClN3O3S B7910650 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine

Cat. No.: B7910650
M. Wt: 285.71 g/mol
InChI Key: WXAMMLWZFLYGSM-UHFFFAOYSA-N
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Description

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine is an organic compound that features a pyrimidine ring substituted with an aminophenylsulfonyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine typically involves the following steps:

    Nitration: The starting material, 4-chloropyrimidine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride reagent to form the aminophenylsulfonyl group.

    Coupling: Finally, the sulfonylated intermediate is coupled with 4-chloropyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aminophenylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the sulfonyl group can produce a sulfone.

Scientific Research Applications

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-6-chloropyrimidine: Similar structure but lacks the sulfonyl group.

    4-(4-Sulfonylphenoxy)-6-chloropyrimidine: Similar structure but lacks the amino group.

    4-(4-Aminosulfonylphenoxy)-5-chloropyrimidine: Similar structure but with the chlorine atom at a different position.

Uniqueness

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine is unique due to the presence of both the aminophenylsulfonyl group and the chlorine atom on the pyrimidine ring

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c11-9-5-10(14-6-13-9)17-7-1-3-8(4-2-7)18(12,15)16/h1-6H,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAMMLWZFLYGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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